![molecular formula C3H8ClNO2 B2982664 (S)-Isoxazolidin-4-ol Hydrochloride CAS No. 338464-55-4](/img/structure/B2982664.png)
(S)-Isoxazolidin-4-ol Hydrochloride
Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its molecular structure and properties. In general, hydrochlorides can participate in various chemical reactions depending on the organic base they are derived from .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure. For hydrochlorides, these properties can often be improved compared to their parent amines .Scientific Research Applications
Organic Synthesis Applications
Stereoselective Isoxazolidine Synthesis : Isoxazolidines are pivotal in organic synthesis, drug discovery, and chemical biology. A notable method involves copper-catalyzed aminooxygenation/cyclization, providing substituted isoxazolidines with excellent yields and diastereoselectivities. This process demonstrates the utility of isoxazolidines in synthesizing complex molecules, including 2-amino-γ-lactone and aminodiol derivatives (Karyakarte, Smith, & Chemler, 2012).
Synthesis of 3-Substituted Isoxazolidin-4-ols : Through hydroboration–oxidation reactions, a stereoselective approach towards isoxazolidin-4-ols has been developed. This method enables the concise synthesis of various 4-hydroxyisoxazolidines, highlighting their importance in drug discovery due to their resemblance to 3-hydroxypyrrolidines (Dikošová, Laceková, Záborský, & Fischer, 2020).
Medicinal Chemistry Applications
Isoxazolidine as a Privileged Scaffold : Isoxazolidine is considered a privileged structure in medicinal chemistry. It serves as a starting point for the synthesis of natural compounds and exhibits potential as a mimic of nucleosides, carbohydrates, amino acids, and steroid analogs. This versatility underlines isoxazolidine's role in developing bioactive compounds, including those with anticancer properties (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).
Anticancer and Electrochemical Behavior of Isoxazoles : Research on isoxazole derivatives, catalyzed by an agro-waste-based solvent, has shown promising anticancer activity against lung cancer cells and significant electrochemical properties. These findings suggest the potential for developing novel drug candidates based on the isoxazolidine scaffold (Badiger, Khatavi, & Kamanna, 2022).
Chemical Biology Applications
Isoxazolidine in Drug Discovery : The unique scaffold of isoxazolidine has been utilized in various drug discovery efforts, demonstrating its versatility and potential in synthesizing bioactive molecules. This includes the development of inhibitors and other therapeutic agents targeting specific biological pathways (Shen et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(4S)-1,2-oxazolidin-4-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-DFWYDOINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735896 | |
Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1272756-01-0, 338464-55-4 | |
Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-1,2-oxazolidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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